methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate
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Overview
Description
Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate is a chemical compound with the molecular formula C10H8N2O3. It is a derivative of phthalazine, a bicyclic heterocycle containing nitrogen atoms.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit tankyrase (tnks) enzymes , which play vital roles in cellular processes and are potential targets in cancer treatment .
Mode of Action
For instance, TNKS inhibitors typically bind to the enzyme’s adenosine diphosphate (ADP)-ribose polymerase domain, preventing it from adding ADP-ribose polymers to target proteins .
Biochemical Pathways
Tnks inhibitors generally affect the wnt signaling pathway, which is involved in cell growth and differentiation .
Result of Action
Similar compounds have demonstrated antibacterial activity against various bacteria, exceeding the activity of ampicillin and streptomycin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate typically involves the condensation of phthalic anhydride with hydrazine, followed by esterification. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phthalazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate
- N-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
- Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxylate
Uniqueness
Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate is unique due to its specific substitution pattern on the phthalazine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .
Properties
CAS No. |
14340-52-4 |
---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
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